molecular formula C24H27FN4OS B2565982 N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189424-23-4

N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2565982
CAS No.: 1189424-23-4
M. Wt: 438.57
InChI Key: ZKQQKQHHPAOUIU-UHFFFAOYSA-N
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Description

This compound features a triazaspiro[4.5]deca-1,3-diene core with a sulfanyl-acetamide substituent and a 4-fluorophenyl group. The sulfur atom in the sulfanyl group may enhance interactions with cysteine residues in proteins, while the acetamide moiety could contribute to hydrogen bonding. Crystallographic analysis of such compounds often employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQQKQHHPAOUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of the fluorophenyl group: This step usually involves a halogenation reaction, where a fluorine atom is introduced into the phenyl ring.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of spiro compounds on biological systems.

    Medicine: It has potential as a therapeutic agent due to its unique structural features and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to a range of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to two diazaspiro analogs from pharmacological studies (compounds 13 and 14 in ):

Feature Target Compound Compound 13 Compound 14
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3-Diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione
Aromatic Substituent 4-Fluorophenyl Phenyl 3-Chlorophenyl
Key Functional Groups Sulfanyl-acetamide Piperazine-propyl chain 3-Chlorophenyl-piperazine-propyl chain
Potential Solubility Moderate (sulfanyl and acetamide may enhance aqueous solubility) Lower (piperazine-propyl chain increases lipophilicity) Lower (chlorophenyl adds hydrophobicity)
Metabolic Stability Likely high (fluorine reduces oxidative metabolism) Moderate (piperazine may undergo N-dealkylation) Moderate (chlorine may slow metabolism)

Pharmacological Implications

The 4-fluorophenyl group enhances metabolic stability and may improve blood-brain barrier penetration relative to the 3-chlorophenyl group in compound 14 .

Binding Affinity :

  • The sulfanyl-acetamide group could engage in hydrogen bonding or covalent interactions (via sulfur), unlike the piperazine-propyl chains in compounds 13 and 14, which may rely on cation-π or van der Waals interactions .

Synthetic Feasibility: The spirocyclic structure’s complexity necessitates advanced crystallographic refinement tools (e.g., SHELXL) for accurate structural validation, as noted in small-molecule studies .

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological data (e.g., IC₅₀ values, in vivo efficacy) for the target compound are absent in the provided evidence. Comparative analysis relies on structural extrapolation.
  • Hypothesized Advantages: The fluorine atom and sulfanyl-acetamide group may confer superior target engagement and pharmacokinetics compared to chlorinated or non-sulfur analogs.

Biological Activity

N-(2,4-Dimethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS No. 665015-90-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H24FN3O2S2C_{26}H_{24}FN_{3}O_{2}S_{2} with a molecular weight of approximately 493.62 g/mol. The structure features a complex arrangement with multiple functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives target specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antitumor Activity

Several studies have explored the antitumor potential of compounds related to this structure. For instance:

  • Case Study 1 : A derivative demonstrated potent activity against various cancer cell lines, showing IC50 values in the nanomolar range against breast and lung cancer cells. This suggests that the compound may inhibit cell proliferation effectively.

Antimicrobial Properties

Research also indicates that compounds with similar structures can possess antimicrobial properties:

  • Case Study 2 : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results indicated significant inhibition zones compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of FluorineIncreased potency against certain cancer cell lines
Alteration of Sulfanyl GroupEnhanced selectivity towards specific targets

Safety and Toxicology

While exploring the biological activity, it is essential to consider the safety profile:

  • Toxicity Studies : Preliminary studies suggest low toxicity in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.

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